N-(n-Butyl)phosphorsäuretriamid

Übersicht

Beschreibung

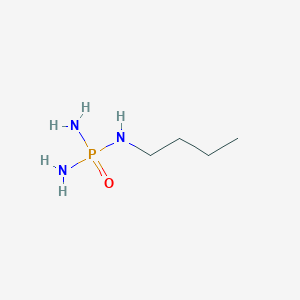

N-(n-Butyl)phosphoric acid triamide is an organophosphorus compound with the chemical formula C4H14N3PO. It is a derivative of phosphoric acid and is known for its role as a urease inhibitor. This compound is used primarily in agriculture to enhance the efficiency of nitrogen fertilizers by reducing the volatilization of ammonia.

Wissenschaftliche Forschungsanwendungen

N-(n-Butyl)phosphoric acid triamide has a wide range of scientific research applications:

Environmental Science: The compound is studied for its role in mitigating nitrogen losses in agricultural soils, thereby reducing environmental pollution.

Analytical Chemistry: It is used as a reference standard for the quantification of urease inhibitors in soil and milk samples using chromatography techniques.

Wirkmechanismus

Target of Action

The primary target of N-(n-Butyl)phosphoric Acid Triamide (NBPT) is the enzyme urease . Urease is a widespread component of soil microorganisms and is responsible for the conversion of urea, a commonly used nitrogen fertilizer, into ammonia .

Mode of Action

NBPT acts as an inhibitor of the urease enzyme . It binds to the active site of urease, thereby blocking its activity . This interaction prevents the rapid conversion of urea into ammonia . Specifically, NBPT coordinates both the nickel centers and a carbamate residue via the formation of a hydrogen bond, acting as a tridentate ligand .

Biochemical Pathways

The inhibition of urease by NBPT affects the urea hydrolysis pathway . Under normal conditions, urease catalyzes the hydrolysis of urea into ammonia. When nbpt inhibits urease, this hydrolysis is slowed down . This delay in urea hydrolysis reduces the loss of ammonia through volatilization, thereby increasing the availability of nitrogen for plant uptake .

Pharmacokinetics

It’s known that nbpt is applied to soils in combination with urea . The compound’s impact on bioavailability is evident in its ability to increase the availability of nitrogen for plant uptake by slowing down urea hydrolysis .

Result of Action

The inhibition of urease by NBPT results in a decrease in the rate of urea hydrolysis . This leads to a reduction in the loss of ammonia through volatilization . Consequently, there is an increase in the availability of nitrogen for plant uptake, which can enhance plant growth and nitrogen use efficiency .

Action Environment

The action of NBPT is influenced by environmental factors such as temperature . For instance, at higher temperatures, the urease activity gradually recovers to the level without NBPT, indicating that the effectiveness of NBPT as a urease inhibitor can be affected by temperature . Therefore, the action, efficacy, and stability of NBPT are dependent on the specific environmental conditions in which it is used .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(n-Butyl)phosphoric acid triamide typically involves the reaction of n-butylamine with phosphoric triamide. The process can be carried out in the presence of an organic solvent such as dichloromethane and an organic base like sodium hydroxide.

Industrial Production Methods

Industrial production of N-(n-Butyl)phosphoric acid triamide involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and dried to obtain a white solid suitable for agricultural applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(n-Butyl)phosphoric acid triamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various phosphoric derivatives.

Substitution: It can participate in substitution reactions where the n-butyl group is replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents such as alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include various phosphoric acid derivatives and substituted phosphoric triamides, which have applications in different fields .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(n-Butyl)thiophosphoric triamide: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.

Phenyl phosphorodiamidate: Another urease inhibitor with a different alkyl group, used for similar purposes in enhancing nitrogen fertilizer efficiency.

Uniqueness

N-(n-Butyl)phosphoric acid triamide is unique due to its specific binding mechanism with urease and its effectiveness in reducing ammonia volatilization. Its stability and efficiency under various soil conditions make it a preferred choice for agricultural applications .

Biologische Aktivität

N-(n-Butyl)phosphoric triamide (NBPT) is a widely studied compound primarily recognized for its role as a urease inhibitor in agricultural applications. This article delves into its biological activity, mechanisms of action, and implications for both plant metabolism and environmental management.

Overview of NBPT

NBPT is an oxo-derivative of N-(n-butyl)thiophosphoric triamide (NBPT), utilized extensively to enhance the efficiency of urea-based fertilizers. By inhibiting the urease enzyme, which catalyzes the hydrolysis of urea to ammonia, NBPT reduces nitrogen losses through volatilization, thereby improving nitrogen use efficiency in crops .

The primary mechanism by which NBPT exerts its biological activity is through the inhibition of urease, a nickel-dependent enzyme found in many soil microorganisms. This inhibition is crucial for enhancing the effectiveness of nitrogen fertilizers:

- Urease Inhibition : NBPT binds to urease, preventing it from converting urea to ammonia. This action not only retains nitrogen in the soil but also modifies the metabolic pathways in plants that utilize urea as a nitrogen source .

- Molecular Interaction : Recent studies have shown that NBPT forms a stable complex with urease, characterized by a slow-inhibition mode of action. The kinetic properties indicate that NBPT has a high affinity for the enzyme's active site, significantly lowering the rate at which urea is hydrolyzed .

Effects on Plant Metabolism

Research indicates that treatment with NBPT leads to significant changes in plant metabolism:

- Metabolic Reprogramming : In maize seedlings treated with urea and NBPT, transcriptomic analyses revealed alterations in primary metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. This metabolic shift is associated with an accumulation of urea within plant tissues and a reduction in ammonium levels .

- Amino Acid Profiles : The application of NBPT affects the synthesis and accumulation of amino acids such as glutamine and asparagine. The reduced activity of glutamine synthetase and related enzymes indicates a bottleneck in ammonium assimilation due to urease inhibition .

Case Study 1: Urease Inhibition in Maize

A study conducted on maize seedlings demonstrated that short-term exposure to NBPT altered nitrogen assimilation processes. The results showed:

- Inhibition of Urease Activity : A marked decrease in endogenous urease activity was observed, leading to increased internal urea pools.

- Physiological Symptoms : Some plants exhibited leaf tip scorch and necrotic margins, possibly linked to cytotoxic effects from accumulated urea .

Case Study 2: Residue Transfer into Milk

In Ireland, field studies were conducted to assess the transfer of NBPT residues into milk from treated pastures. Using advanced analytical methods like UHPLC-MS/MS, researchers found:

- Residue Levels : NBPT was detected at low concentrations in milk samples, raising concerns about potential environmental impacts and food safety.

- Method Validation : The extraction method developed showed high recovery rates (74–114%), confirming its reliability for monitoring NBPT residues .

Comparative Analysis of Biological Activity

| Compound | Urease Inhibition Efficiency | Application Context | Plant Impact |

|---|---|---|---|

| N-(n-butyl)phosphoric triamide (NBPT) | High | Urea-based fertilizers | Alters amino acid profiles; reduces ammonium levels |

| N-(n-butyl)thiophosphoric triamide (NBPT) | Moderate | Agricultural applications | Enhances nitrogen uptake; potential toxicity at high doses |

Eigenschaften

IUPAC Name |

N-diaminophosphorylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H14N3OP/c1-2-3-4-7-9(5,6)8/h2-4H2,1H3,(H5,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOGKIUXIQBHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNP(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948157 | |

| Record name | N-Butylphosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25316-39-6 | |

| Record name | Phosphoric triamide, butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylphosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.